Thermodynamic Stability: Endocyclic vs. Exocyclic Isomers
1-Ethyl-1-cyclopentene exhibits a lower heat of hydrogenation compared to its exocyclic isomer, ethylidenecyclopentane, indicating greater thermodynamic stability [1]. This difference directly impacts the equilibrium position in isomerization reactions and the energetic favorability of reactions involving the double bond.
| Evidence Dimension | Heat of Hydrogenation |
|---|---|
| Target Compound Data | -23.6 kcal/mol |
| Comparator Or Baseline | Ethylidenecyclopentane: -24.9 kcal/mol |
| Quantified Difference | 1.3 kcal/mol (more stable) |
| Conditions | Liquid phase hydrogenation, measured experimentally. |
Why This Matters
For processes where thermodynamic control is dominant (e.g., isomerizations, long reaction times), 1-ethyl-1-cyclopentene's greater stability can lead to different product distributions and higher yields of the desired endocyclic derivative.
- [1] Turner, R. B., & Garner, R. H. (1958). Heats of Hydrogenation. V. Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs. Journal of the American Chemical Society, 80(6), 1424–1430. View Source
